4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound. It features a unique structure comprising various functional groups, including a fluorine atom, a methyl group, and a sulfonamide moiety. This compound can act as a potential pharmacological agent or an intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multi-step organic reactions:
Formation of the Pyrroloquinoline Backbone: : Starting with a quinoline derivative, the formation of the pyrroloquinoline backbone can involve cyclization reactions, often using acid or base catalysts.
Introduction of the Fluorine Atom: : This is usually achieved through fluorination reactions, possibly using reagents like N-fluorobenzenesulfonimide.
Sulfonamide Formation: : The incorporation of the sulfonamide group typically involves sulfonyl chlorides reacting with amines under basic conditions.
Industrial Production Methods
Industrially, the process might be scaled up using optimized reaction conditions to ensure high yields and purity. This often involves high-pressure reactors and continuous flow techniques to handle large volumes of reactants efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically affecting the pyrroloquinoline portion or the methyl group.
Reduction: : The reduction can occur at the sulfonamide group or other reducible sites in the molecule.
Substitution: : The fluorine atom and the methyl group can undergo nucleophilic substitutions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituting Reagents: : Nucleophiles like ammonia or thiols under basic or acidic conditions.
Major Products Formed
The products vary based on the type of reaction:
Oxidation: : Could lead to the formation of ketones or aldehydes.
Reduction: : May yield amines or alcohols.
Substitution: : Results in the replacement of functional groups with new groups.
Wissenschaftliche Forschungsanwendungen
This compound finds its use in several scientific domains:
Chemistry: : As a building block in organic synthesis for more complex molecules.
Biology: : Potential as a molecular probe due to its unique chemical structure.
Medicine: : Possible pharmacological applications owing to its ability to interact with biological targets.
Industry: : Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The exact mechanism depends on its application, but generally:
Molecular Targets: : It may interact with proteins or enzymes, inhibiting or modifying their activity.
Pathways Involved: : Could involve signal transduction pathways, enzyme inhibition, or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonamide-containing compounds:
Uniqueness: : The fluorine and pyrroloquinoline structure impart unique properties, such as increased lipophilicity or different metabolic pathways.
Similar Compounds: : Include other fluorinated sulfonamides or pyrroloquinoline derivatives, each varying slightly in their activity or application.
Eigenschaften
IUPAC Name |
4-fluoro-3-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-11-8-15(3-4-16(11)19)25(23,24)20-14-9-12-2-5-17(22)21-7-6-13(10-14)18(12)21/h3-4,8-10,20H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAJXKWEAAZEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.